1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid
Overview
Description
The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . Another study prepared a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Mechanism of Action
Target of Action
The compound is a derivative of pyrrolidine, a common structure in many bioactive molecules, suggesting it may interact with a variety of biological targets .
Mode of Action
The tert-butyloxycarbonyl (boc) group is known to be a protecting group used in organic synthesis, particularly for the protection of amino groups . The Boc group can be selectively removed under certain conditions, revealing the active amino group .
Biochemical Pathways
Given its structural similarity to pyrrolidine and other amino acids, it may be involved in various biochemical processes, including protein synthesis and enzymatic reactions .
Pharmacokinetics
The boc group is known to enhance the stability of the compound, which may influence its bioavailability .
Result of Action
The removal of the boc group can reveal an active amino group, which may interact with various biological targets and exert a range of effects .
Action Environment
The action of 1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the removal of the Boc group can be achieved under certain conditions, such as the presence of specific reagents or changes in temperature . These factors can influence the compound’s action, efficacy, and stability.
Future Directions
The use of Boc-protected amino acids and their derivatives in organic synthesis, particularly in peptide synthesis, is a promising area of research. The development of new methods for the synthesis and deprotection of Boc-protected compounds could have significant implications for the field of organic chemistry .
Biochemical Analysis
Biochemical Properties
1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, including those involved in the synthesis and modification of peptides. The compound’s tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines, preventing unwanted reactions during synthesis. The interactions between this compound and these biomolecules are primarily based on its ability to form stable carbamate linkages, which can be selectively cleaved under specific conditions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a protecting group in peptide synthesis can impact the production of peptides and proteins within cells, thereby affecting cellular functions. The compound’s presence can alter the expression of genes involved in peptide synthesis and modification, leading to changes in cellular metabolism and signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable carbamate linkages with amines. This interaction prevents unwanted reactions during peptide synthesis, allowing for the selective protection and deprotection of amino groups. The compound’s tert-butoxycarbonyl group can be removed under acidic conditions, releasing the free amine and enabling further reactions. This mechanism is crucial for the synthesis of complex peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade under acidic or basic conditions, leading to the release of the free amine. Long-term studies have shown that the compound’s stability can impact the efficiency of peptide synthesis and the overall yield of the desired product .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. Its role as a protecting group can impact the overall efficiency of metabolic processes, leading to changes in the production and modification of peptides and proteins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can influence its effectiveness as a protecting group and its overall impact on cellular functions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, with different effects observed in various cellular compartments. Understanding the subcellular localization of the compound is crucial for optimizing its use in biochemical research and peptide synthesis .
Properties
IUPAC Name |
3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-4-10(15,6-11)7(12)13/h15H,4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNNDNBNDDXODX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067239-08-0 | |
Record name | 1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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